molecular formula C9H13ClO2 B13404488 2-Chlorocyclohexyl acrylate CAS No. 125215-25-0

2-Chlorocyclohexyl acrylate

Cat. No.: B13404488
CAS No.: 125215-25-0
M. Wt: 188.65 g/mol
InChI Key: NGDOLKDENPCYIS-UHFFFAOYSA-N
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Description

2-Chlorocyclohexyl acrylate is an organic compound with the molecular formula C9H13ClO2. It is an ester derived from acrylic acid and 2-chlorocyclohexanol. This compound belongs to the family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorocyclohexyl acrylate can be synthesized through the esterification of acrylic acid with 2-chlorocyclohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the production process, minimizing side reactions and maximizing the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclohexyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorocyclohexyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorocyclohexyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in the acrylate moiety participates in radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various substrates, providing strong adhesion and durability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorocyclohexyl acrylate is unique due to the presence of the chlorine atom in the cyclohexyl ring, which imparts distinct chemical reactivity and properties. This makes it suitable for specific applications where other acrylates may not perform as effectively .

Properties

CAS No.

125215-25-0

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

(2-chlorocyclohexyl) prop-2-enoate

InChI

InChI=1S/C9H13ClO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2,7-8H,1,3-6H2

InChI Key

NGDOLKDENPCYIS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1CCCCC1Cl

Origin of Product

United States

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